molecular formula C19H12BrN3O2 B10801735 2-Bromo-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide

2-Bromo-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B10801735
M. Wt: 394.2 g/mol
InChI Key: WYNQVUHZIMDIQW-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that features a bromine atom, an oxazole ring fused with a pyridine ring, and a benzamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol and a carboxylic acid derivative.

    Coupling with Benzamide: The final step involves coupling the brominated oxazole-pyridine intermediate with a benzamide derivative under appropriate conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.

    Coupling Reactions: The benzamide group can participate in coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

2-Bromo-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a lead compound for drug development.

    Chemical Biology: The compound serves as a tool to probe biological systems and investigate the mechanisms of action of related compounds.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole-pyridine moiety is known to bind to certain protein targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one: This compound shares the oxazole-pyridine core but lacks the benzamide group.

    N-(4-Chlorophenyl)-2-(oxazolo[5,4-b]pyridin-2-yl)benzamide: Similar structure with a chlorine atom instead of bromine.

Uniqueness

2-Bromo-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity

Properties

IUPAC Name

2-bromo-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3O2/c20-15-5-2-1-4-14(15)18(24)22-13-9-7-12(8-10-13)19-23-17-16(25-19)6-3-11-21-17/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNQVUHZIMDIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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